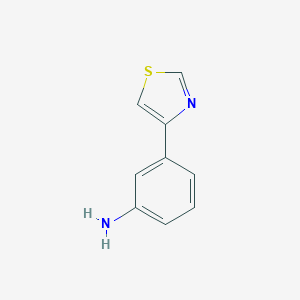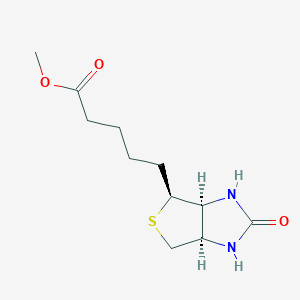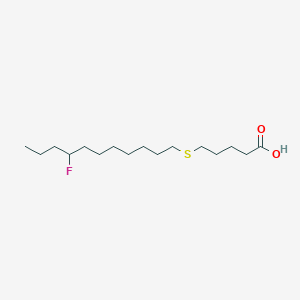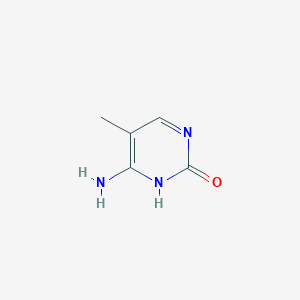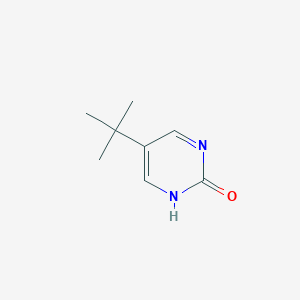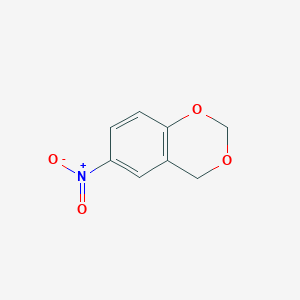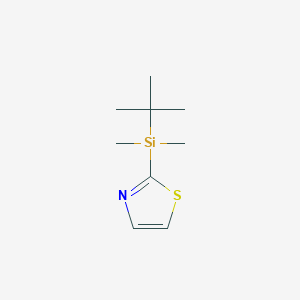
1-(2-Butylpyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Butylpyrrolidin-1-yl)ethanone, also known as α-PBP, is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug that is structurally similar to the more well-known drug, α-PVP. α-PBP is a potent psychostimulant that has gained popularity in recent years due to its euphoric effects.
Wirkmechanismus
The mechanism of action of α-PBP is similar to that of other cathinone stimulants. It acts by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This results in a feeling of euphoria, increased energy, and heightened alertness. However, the exact mechanism of action of α-PBP is still not fully understood and requires further research.
Biochemical and Physiological Effects
The biochemical and physiological effects of α-PBP are similar to those of other stimulant drugs. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. Long-term use of α-PBP can lead to addiction, tolerance, and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using α-PBP in lab experiments is its potency and selectivity for dopamine and serotonin transporters. This makes it a useful tool for studying the role of these neurotransmitters in the brain. However, one limitation of using α-PBP is its potential for abuse and addiction, which could affect the validity of experimental results.
Zukünftige Richtungen
There are several future directions for research on α-PBP. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and depression. Another area of interest is its potential as a research tool for studying the role of dopamine and serotonin in the brain. Additionally, more research is needed to fully understand the mechanism of action and long-term effects of α-PBP.
Synthesemethoden
α-PBP is synthesized through a multi-step process that involves the reaction of butylamine with 2-bromo-1-phenylethanone. The resulting product is then reduced with lithium aluminum hydride to form the final compound, 1-(2-Butylpyrrolidin-1-yl)ethanone. The synthesis of α-PBP is relatively simple and can be carried out in a standard laboratory setting.
Wissenschaftliche Forschungsanwendungen
α-PBP has been the subject of numerous scientific studies due to its potential as a research tool in the field of neuroscience. One study found that α-PBP acts as a potent dopamine reuptake inhibitor, which may be useful in the treatment of certain neurological disorders such as Parkinson's disease. Another study found that α-PBP has a high affinity for the serotonin transporter, which suggests that it may have potential as an antidepressant.
Eigenschaften
CAS-Nummer |
131119-50-1 |
|---|---|
Produktname |
1-(2-Butylpyrrolidin-1-yl)ethanone |
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
1-(2-butylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C10H19NO/c1-3-4-6-10-7-5-8-11(10)9(2)12/h10H,3-8H2,1-2H3 |
InChI-Schlüssel |
NBWAXBMBEFTNMV-UHFFFAOYSA-N |
SMILES |
CCCCC1CCCN1C(=O)C |
Kanonische SMILES |
CCCCC1CCCN1C(=O)C |
Synonyme |
Pyrrolidine, 1-acetyl-2-butyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



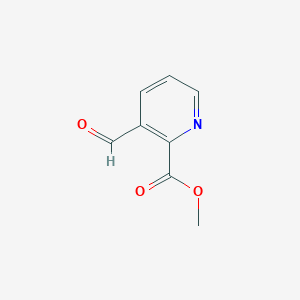


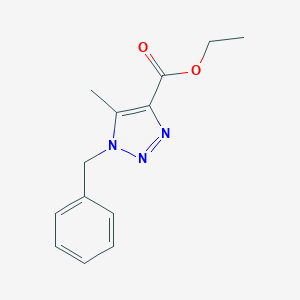
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)](/img/structure/B144719.png)
